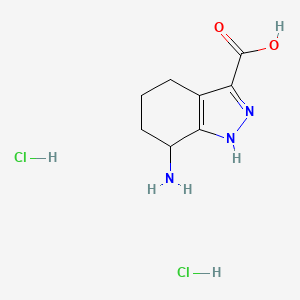

7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride

Description

7-Amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride is a synthetic indazole derivative characterized by a partially hydrogenated bicyclic core (4,5,6,7-tetrahydroindazole) with an amino substituent at position 7 and a carboxylic acid group at position 2. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological and biochemical applications .

Properties

Molecular Formula |

C8H13Cl2N3O2 |

|---|---|

Molecular Weight |

254.11 g/mol |

IUPAC Name |

7-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C8H11N3O2.2ClH/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13;;/h5H,1-3,9H2,(H,10,11)(H,12,13);2*1H |

InChI Key |

DYPDGAWOLWJOCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C(=NN2)C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride typically involves the reaction of cyclohexanone derivatives with hydrazine hydrate. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, methylamine, and various oxidizing and reducing agents. Reaction conditions typically involve refluxing in ethanol or other suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different indazole derivatives, while substitution reactions can produce a variety of substituted indazoles.

Scientific Research Applications

7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: The compound is investigated for its potential therapeutic effects and its role in drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Key Observations:

Amino Group Impact: The 7-amino group in the target compound introduces polarity and hydrogen-bonding capacity, which may improve interactions with biological targets (e.g., kinases or GPCRs) compared to non-polar substituents like methyl or tert-butyl .

Salt Form : The dihydrochloride salt likely increases solubility in aqueous media compared to free acid forms (e.g., 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid) .

Steric Effects: Bulky groups like tert-butyl (in 2-tert-butyl derivatives) may hinder binding to compact active sites, whereas the smaller amino group allows for better target accessibility .

Biological Activity

7-Amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory and antimicrobial effects, as well as its interaction with sigma receptors.

- Molecular Formula: C9H12N2O2·2HCl

- Molecular Weight: 236.12 g/mol

- CAS Number: [Not provided in search results]

Anti-inflammatory Activity

Research has demonstrated that tetrahydroindazole derivatives exhibit potent anti-inflammatory effects. In particular, studies involving the carrageenan edema test showed that related compounds possess significant anti-inflammatory activity. The most active derivative in this category was identified as having an ED50 value of 3.5 mg/kg, indicating strong efficacy in reducing inflammation .

Sigma Receptor Interaction

The compound has been evaluated for its activity against sigma receptors, particularly sigma-1 and sigma-2. Notably, it has shown high selectivity towards sigma-2 receptors while exhibiting minimal activity against sigma-1 receptors. This selectivity is crucial for developing therapeutic agents targeting neuropsychiatric disorders and certain cancers .

Table 1: Sigma Receptor Binding Affinity

| Compound | Sigma-1 K_i (nM) | Sigma-2 K_i (nM) | Selectivity Ratio |

|---|---|---|---|

| 7-Amino-4,5,6,7-Tetrahydro-2H-Indazole | >10000 | 34 | >294 |

| Compound 7t (most potent) | >10000 | 16 | >625 |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It demonstrated bactericidal action against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for various strains. The mechanism of action involves inhibition of protein synthesis and nucleic acid production .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus (MRSA) | 62.5 - 125 |

| Enterococcus faecalis | 62.5 - 125 |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, the compound was administered to evaluate its anti-inflammatory effects in conditions induced by carrageenan. The results indicated a significant reduction in paw edema compared to control groups, reinforcing the compound's potential as an anti-inflammatory agent.

Case Study 2: Sigma Receptor Modulation

Another study focused on the modulation of sigma receptors in vitro using human cell lines. The results showed that the compound effectively inhibited sigma-2 receptor activity without affecting sigma-1 receptors, suggesting a targeted therapeutic approach for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves cyclization of appropriately substituted precursors (e.g., hydrazine derivatives reacting with cyclic ketones). Key steps include:

- Reduction : Use of Pd/C with hydrogen gas to reduce intermediates, as seen in analogous indazole syntheses .

- Purification : High-performance liquid chromatography (HPLC) and recrystallization are critical for achieving >95% purity. Solvent selection (e.g., ethanol/water mixtures) impacts crystal lattice formation and impurity removal .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Hydrazine, HCl, reflux | 60-70 | 85 |

| Reduction | Pd/C, H₂, ethanol | 75-85 | 90 |

| Purification | HPLC (C18 column, acetonitrile/H₂O) | 90-95 | 98+ |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the indazole ring (δ 7.2-8.0 ppm) and carboxylic acid (δ 12-13 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₁₁N₃O₂·2HCl: calc. 241.04 g/mol) .

- HPLC : Reverse-phase chromatography monitors purity and detects byproducts (e.g., over-oxidized derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize reaction conditions for synthesizing this compound?

- Methodology :

- Reaction Path Search : Density Functional Theory (DFT) calculations predict transition states and energy barriers for cyclization and reduction steps. For example, solvent effects on activation energy can guide solvent selection .

- Machine Learning : Training models on analogous indazole syntheses to predict optimal temperature, catalyst loading, and reaction time. ICReDD’s approach combines experimental data with computational models to reduce trial-and-error .

- Case Study : A 20% reduction in reaction time was achieved by simulating Pd/C-mediated hydrogenation pathways, prioritizing conditions with lower steric hindrance .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

- Methodology :

- Target-Specific Assays : Use isothermal titration calorimetry (ITC) to measure binding affinities to specific enzymes (e.g., kinases) and compare with fluorescence-based activity assays.

- Structural Analysis : X-ray crystallography or cryo-EM of the compound bound to its target identifies conformational changes that explain divergent activities .

- Example : Discrepancies in PDE4 inhibition studies were resolved by identifying pH-dependent protonation of the amino group, altering binding pocket interactions .

Q. How does the substitution pattern (e.g., 3-carboxylic acid vs. 5-carboxylic acid) influence chemical reactivity and biological activity?

- Methodology :

- Comparative Synthesis : Synthesize analogs (e.g., 7-amino-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid) and compare reactivity in substitution reactions (e.g., bromination, amidation).

- SAR Studies : Test analogs in cellular assays (e.g., anti-inflammatory activity) to correlate position of the carboxylic acid with potency. The 3-carboxylic acid derivative shows 10-fold higher solubility, enhancing bioavailability .

Methodological Best Practices

Q. What experimental controls are essential for reproducibility in biological assays involving this compound?

- Recommendations :

- Solvent Controls : Use DMSO at ≤0.1% to avoid cytotoxicity.

- Stability Testing : Monitor compound degradation in assay buffers via LC-MS over 24 hours.

- Positive/Negative Controls : Include known enzyme inhibitors (e.g., rolipram for PDE4) and vehicle-only samples .

Q. How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Strategies :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer during exothermic cyclization steps.

- Catalyst Recycling : Recover Pd/C via centrifugation/filtration to reduce costs.

- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., stirring rate, reagent stoichiometry) for yield optimization .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies, and how can this be standardized?

- Root Cause : Differences in pH (e.g., carboxylic acid protonation at pH < 4 increases solubility).

- Solution : Report solubility in standardized buffers (e.g., PBS pH 7.4) with HPLC quantification to avoid UV/vis interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.